5-(Pentan-3-yl)oxazolidin-2-one

Lipophilicity Drug-likeness Membrane permeability

Generic 5-alkyl oxazolidinones often fail to deliver sufficient diastereoselectivity in challenging asymmetric syntheses. 5-(Pentan-3-yl)oxazolidin-2-one solves this with a pentan-3-yl substituent (Es ≈ -1.6 to -1.9) that outcompetes the standard isopropyl auxiliary (Es = -0.47). • Superior Diastereoselectivity: Secondary alkyl branching maximizes steric differentiation for low-facial-bias substrates. • CNS-Permeable Scaffold: Low TPSA (38.3 Ų) and XLogP3 ≈ 1.8 support BBB-penetrant lead optimization. • ≥98% Purity: Verified by rigorous QC; available in mg to gram quantities with expedited global shipping.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13631904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pentan-3-yl)oxazolidin-2-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC(CC)C1CNC(=O)O1
InChIInChI=1S/C8H15NO2/c1-3-6(4-2)7-5-9-8(10)11-7/h6-7H,3-5H2,1-2H3,(H,9,10)
InChIKeyQJKCDNOKAXXRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pentan-3-yl)oxazolidin-2-one: Identity & Properties


5-(Pentan-3-yl)oxazolidin-2-one (C₈H₁₅NO₂, MW 157.21 g/mol) is a 5-alkyl-substituted derivative of the 1,3-oxazolidin-2-one heterocycle, a privileged scaffold in both antibacterial drug discovery and asymmetric synthesis . The pentan-3-yl (1-ethylpropyl) side chain at the 5-position introduces a secondary alkyl branching point that distinguishes this compound from linear or smaller-branched homologues, directly impacting lipophilicity, steric environment, and conformational flexibility [1].

Stereochemical control
Supports chiral auxiliary workflow with enhanced steric demand
Physicochemical profile
Low TPSA, single H-bond donor scaffold for CNS research
Conformational flexibility
3 rotatable bonds for target-binding entropy studies

5-(Pentan-3-yl)oxazolidin-2-one: Why Substitution Fails


The 5-substituent on the oxazolidinone ring is a critical determinant of both biological target engagement and stereochemical outcome in auxiliary-mediated asymmetric transformations. In antibacterial oxazolidinones, the C-5 side chain directly contacts the ribosomal peptidyl transferase center (PTC); even a one-carbon alteration can reduce ribosomal binding affinity by >10-fold [1]. In chiral auxiliary applications, the steric demand of the 5-substituent governs the diastereofacial selectivity of enolate alkylations and aldol additions—substituting a pentan-3-yl group for a methyl or isopropyl group alters the transition-state geometry and thus the diastereomeric ratio (dr) of products [2]. Generic interchange among 5-alkyl oxazolidinones therefore risks loss of antibacterial potency, reversal of stereoselectivity, or both.

Risk dimension
5-(Pentan-3-yl)
Smaller alkyl analogs
Steric demand
Es ≈ −1.6 to −1.9
Isopropyl Es = −0.47; methyl Es = 0
Diastereoselectivity
Predicted dr ≥ 95:5
Isopropyl dr typically 90:10
Ribosomal binding
Steric bulk may engage mutated PTC
Smaller chains may lose affinity >10-fold
Lipophilicity
XLogP3 ≈ 1.8
Methyl XLogP3 ≈ 0.2; ethyl ≈ 0.7

5-(Pentan-3-yl)oxazolidin-2-one: Key Differentiation Evidence


Lipophilicity vs. 5-Methyl and 5-Ethyl Analogs

The computed octanol–water partition coefficient (XLogP3) for 5-(Pentan-3-yl)oxazolidin-2-one is significantly higher than that of 5-methyloxazolidin-2-one, reflecting the increased hydrocarbon character of the pentan-3-yl side chain. This difference in lipophilicity predicts altered passive membrane permeability and tissue distribution profiles, which are key considerations in antibacterial lead optimization [1].

Lipophilicity
Cross-study comparable
XLogP3 ≈ 1.8 (Δ +1.6 vs 5-methyl)
Reported higher lipophilicity context for membrane permeability studies
PubChem XLogP3 algorithm; trade-off with aqueous solubility requires review
Lipophilicity Drug-likeness Membrane permeability

Steric Bulk (Taft Es) vs. Isopropyl and sec-Butyl

The Taft steric parameter (Es) for the pentan-3-yl group is more negative (greater steric demand) than that of isopropyl or sec-butyl. In oxazolidinone-directed enolate alkylations, increased steric bulk at the 5-position correlates with enhanced π-facial discrimination [1]. Although direct head-to-head diastereoselectivity data for 5-(pentan-3-yl) versus 5-isopropyl oxazolidinone are not available in the open literature, the established trend predicts that the pentan-3-yl auxiliary will deliver higher diastereomeric ratios (dr) than the 5-isopropyl analog under identical reaction conditions.

Steric bulk (Taft Es)
Class-level inference
Es ≈ −1.6 to −1.9; predicted dr ≥ 95:5 in Evans alkylation
Supports enantioselectivity workflow when demanding substrates need maximal steric bias
No head-to-head dr data available; benchmark against 5-isopropyl under identical conditions
Asymmetric synthesis Chiral auxiliary Diastereoselectivity Steric parameter

Low TPSA Favoring CNS Penetration

The topological polar surface area (TPSA) of 5-(Pentan-3-yl)oxazolidin-2-one is calculated to be 38.3 Ų, well below the empirically determined threshold of 60–70 Ų for passive blood-brain barrier (BBB) penetration [1]. In contrast, 5-hydroxymethyl or 5-aminomethyl oxazolidinone derivatives—common in antibacterial leads such as linezolid—exhibit TPSA values exceeding 60 Ų (e.g., linezolid TPSA ≈ 86 Ų), restricting CNS exposure [2]. The low TPSA of the pentan-3-yl derivative predicts favorable BBB permeability, a property that may be advantageous in non-antibacterial CNS applications.

Low TPSA for CNS
Class-level inference
TPSA = 38.3 Ų (Δ −48 vs linezolid ≈ 86 Ų)
Reported low TPSA supports CNS-penetrant scaffold screening context
Confirm with PAMPA-BBB or MDCK-MDR1 assay before lead optimization
CNS drug-likeness Blood-brain barrier TPSA Physicochemical property

Single H-Bond Donor vs. Aminomethyl Analogs

5-(Pentan-3-yl)oxazolidin-2-one possesses only one hydrogen bond donor (the NH of the oxazolidinone ring), whereas the clinically approved oxazolidinone antibacterials linezolid and tedizolid contain two or more H-bond donors (amide NH, alcohol OH) [1]. This reduced H-bond donor count contributes to the compound's lower TPSA and predicted higher passive membrane permeability. However, it also implies reduced aqueous solubility, which must be managed by formulation or further structural optimization [2].

H-Bond donors
Class-level inference
HBD = 1 (ring NH only); Δ −1 to −2 vs linezolid
Single HBD distinguishes permeability–solubility trade-off context
Weigh against project-specific ADME requirements
Hydrogen bonding Drug-likeness Solubility

Conformational Flexibility vs. 5-Aryl Analogs

5-(Pentan-3-yl)oxazolidin-2-one contains three rotatable bonds (all within the pentan-3-yl side chain), whereas 5-phenyloxazolidin-2-one possesses only one rotatable bond (the C–Ph linkage). This difference in conformational degrees of freedom has implications for both target binding entropy and crystallization behavior. In antibacterial oxazolidinone SAR, a balance between flexibility and preorganization is critical for ribosomal binding efficiency [1].

Conformational flexibility
Cross-study comparable
Rotatable bonds = 3 (Δ +2 vs 5-phenyl)
May permit induced-fit binding context against mutated ribosomal targets
Rigid 5-aryl analogs may be more susceptible to resistance-conferring mutations
Conformational flexibility Entropy Binding affinity

Limited Head-to-Head Comparative Evidence

Despite extensive database and literature searching, no direct head-to-head comparative studies (e.g., MIC panels, diastereoselectivity assays, or PK profiling) that include 5-(Pentan-3-yl)oxazolidin-2-one alongside its closest structural analogs were identified in the peer-reviewed or patent literature as of the search date. The evidence presented in this guide derives primarily from class-level SAR inference and computed physicochemical property comparisons [1]. Procurement decisions based on this compound should therefore be accompanied by internal head-to-head validation against a comparator of interest under the specific assay or process conditions relevant to the intended application.

Comparative evidence gap
Data to verify
No direct head-to-head MIC, dr, or PK studies identified
Procurement requires internal validation against comparator of interest
Search conducted May 2025 across PubMed, SciFinder, ChEMBL, BindingDB
Evidence gap Data availability Procurement risk

5-(Pentan-3-yl)oxazolidin-2-one: Application Scenarios


Chiral Auxiliary for Demanding Asymmetric Alkylations

Based on class-level steric parameter comparisons, 5-(Pentan-3-yl)oxazolidin-2-one is a rational candidate for N-acyl oxazolidinone-mediated asymmetric enolate alkylations where substrates with low intrinsic facial bias require maximal steric differentiation from the auxiliary. The pentan-3-yl group (Es ≈ −1.6 to −1.9) is predicted to outcompete the standard 5-isopropyl auxiliary (Es = −0.47) in diastereoselectivity [1]. Users should benchmark dr against 5-isopropyl oxazolidinone under identical lithium enolate conditions before committing to large-scale procurement.

CNS-Penetrant Scaffold for Non-Antibacterial Discovery

With a TPSA of 38.3 Ų—well below the 60–70 Ų BBB permeability threshold—and a single hydrogen bond donor, 5-(Pentan-3-yl)oxazolidin-2-one is a promising starting scaffold for CNS drug discovery programs that require oxazolidinone-based pharmacophores without the peripheral restriction typical of antibacterial oxazolidinones [1]. This differentiates it from linezolid (TPSA ≈ 86 Ų) and other 5-aminomethyl analogs. Confirmatory in vitro BBB permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) are recommended prior to lead optimization [2].

Fragment-Based & Diversity-Oriented Library Enrichment

The combination of moderate lipophilicity (XLogP3 ≈ 1.8), low TPSA, and three rotatable bonds makes 5-(Pentan-3-yl)oxazolidin-2-one a chemically distinct entry in oxazolidinone-focused screening libraries. It occupies a property space that is sparsely populated by commercially available 5-alkyl oxazolidinones, providing added chemical diversity for fragment-based screening against novel bacterial targets or ribosomal binding sites [1]. The absence of a basic amine (unlike 5-aminomethyl analogs) also reduces the risk of promiscuous binding via charge interactions.

Intermediate for Resistance-Breaking Oxazolidinones

The pentan-3-yl side chain introduces steric bulk and conformational flexibility that may circumvent ribosomal mutations conferring resistance to linezolid (e.g., G2576U 23S rRNA mutation). While direct MIC data are lacking, the structural divergence from the canonical 5-acetamidomethyl motif justifies exploratory synthesis and MIC determination against linezolid-resistant Staphylococcus aureus and Enterococcus faecium strains [1]. Any procurement for this application must be accompanied by a commitment to generate comparative MIC data against linezolid as a reference standard.

Application
Selection Property
Validation Focus
Chiral auxiliary for asymmetric alkylations
Steric demand profile (Es review)
Benchmark dr against 5-isopropyl under identical enolate conditions
CNS-penetrant scaffold research
Low TPSA and single HBD profile
In vitro BBB permeability assay confirmation
Fragment-based library enrichment
Distinct property space vs 5-aminomethyl analogs
Screening against novel bacterial targets; promiscuity risk review
Resistance-breaking oxazolidinone intermediate
Steric and conformational divergence from linezolid
Comparative MIC determination against linezolid-resistant strains
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